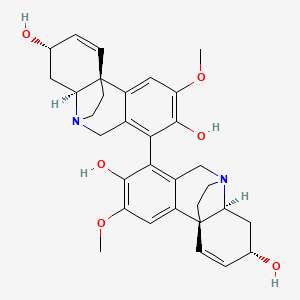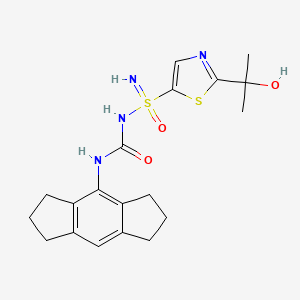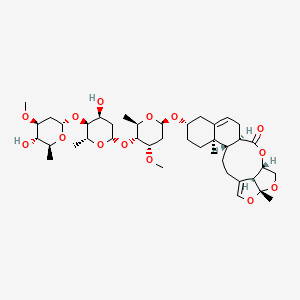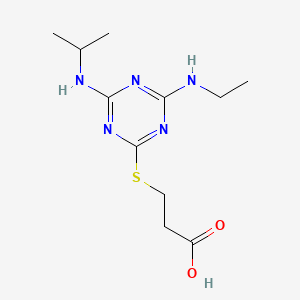
Corticosterone-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Corticosterone-13C3 is a labeled form of corticosterone, a glucocorticoid hormone produced in the adrenal cortex. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, which is useful in various scientific studies, particularly in mass spectrometry. Corticosterone plays a crucial role in energy regulation, immune response, and stress response.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Corticosterone-13C3 typically involves the incorporation of carbon-13 labeled precursors into the corticosterone molecule. This can be achieved through multi-step organic synthesis, starting from simple carbon-13 labeled building blocks. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to separate and purify the labeled corticosterone from other by-products. The final product is then subjected to rigorous quality control to confirm the isotopic labeling and purity.
化学反应分析
Types of Reactions: Corticosterone-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion to 11-dehydrocorticosterone using oxidizing agents.
Reduction: Reduction to 11β-hydroxycorticosterone using reducing agents.
Substitution: Halogenation or hydroxylation at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), hydroxylating agents.
Major Products:
Oxidation Products: 11-dehydrocorticosterone.
Reduction Products: 11β-hydroxycorticosterone.
Substitution Products: Halogenated or hydroxylated corticosterone derivatives.
科学研究应用
Corticosterone-13C3 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of corticosterone metabolism.
Biology: Employed in studies of stress response and adrenal function in animal models.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution, metabolism, and excretion of corticosterone.
Industry: Applied in the development of diagnostic assays and therapeutic monitoring tools.
作用机制
Corticosterone-13C3 exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, which then translocates to the nucleus and regulates the expression of specific genes involved in metabolism, immune response, and stress adaptation. The molecular targets include enzymes involved in glucose metabolism, inflammatory cytokines, and proteins that modulate the stress response.
相似化合物的比较
Cortisol: Another glucocorticoid with similar functions but different potency and receptor affinity.
Cortisone: A less active form of cortisol, often converted to cortisol in the body.
Prednisolone: A synthetic glucocorticoid with higher potency and longer duration of action.
Uniqueness of Corticosterone-13C3: this compound is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed kinetics and pathways of corticosterone is essential.
属性
分子式 |
C21H30O4 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i7+1,9+1,13+1 |
InChI 键 |
OMFXVFTZEKFJBZ-IUZRSOPISA-N |
手性 SMILES |
C[C@]12C[13CH2][13C](=O)[13CH]=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)



![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)

![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

